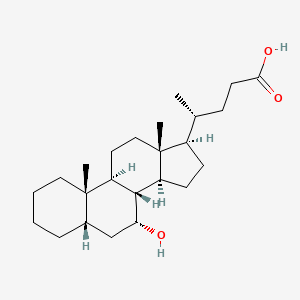

7alpha-Hydroxy-5beta-cholan-24-oic Acid

Description

Structure

3D Structure

Properties

CAS No. |

28083-34-3 |

|---|---|

Molecular Formula |

C24H40O3 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O3/c1-15(7-10-21(26)27)17-8-9-18-22-19(11-13-24(17,18)3)23(2)12-5-4-6-16(23)14-20(22)25/h15-20,22,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

InChI Key |

JVMCMMXFADJQKU-MMSVWBHPSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis, Biotransformation, and Metabolism of 7alpha Hydroxy 5beta Cholan 24 Oic Acid

Endogenous Pathways of Formation

The synthesis of 7alpha-Hydroxy-5beta-cholan-24-oic acid is not a primary hepatic event but rather a subsequent modification of a liver-synthesized precursor. The foundational pathways for its parent compound originate in the liver, where cholesterol undergoes enzymatic conversion to form primary bile acids.

Origin from Cholesterol Precursors in Hepatic Synthesis

The journey begins in the liver, where hepatocytes synthesize the two primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), from cholesterol. wikipedia.orgnih.gov CDCA is the direct precursor to this compound. nih.gov The formation of primary bile acids from cholesterol is a major route for cholesterol catabolism and is governed by a series of enzymatic reactions. nih.gov There are two main pathways for this synthesis: the classical (or neutral) pathway, which is responsible for the majority of bile acid production, and the alternative (or acidic) pathway.

In the classical pathway, the rate-limiting step is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). Following this initial hydroxylation, a cascade of further enzymatic modifications leads to the production of both cholic acid and CDCA. nih.gov The synthesis of CDCA specifically requires the action of sterol 27-hydroxylase (CYP27A1). nih.gov These primary bile acids are then typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. wikipedia.org

Intermediates and Precursors in Bile Acid Synthesis (e.g., Chenodeoxycholic Acid, 7-Ketolithocholic Acid)

The primary and essential precursor for the formation of this compound is Chenodeoxycholic Acid (CDCA) . nih.gov Structurally, this compound is 3-deoxychenodeoxycholic acid, meaning it is derived from CDCA through the removal of the hydroxyl group at the 3-position. nih.gov

Other important intermediates in the broader metabolic network of CDCA include:

7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid : As mentioned, this is a direct metabolite of CDCA formed in the liver by the action of CYP3A4. caymanchem.com It represents an oxidized intermediate.

7-Ketolithocholic acid : This secondary bile acid is formed from CDCA through the action of intestinal bacteria, which oxidize the 7-hydroxyl group. nih.gov It can also serve as a hypothetical intermediate in the epimerization of CDCA to its 7β-epimer, ursodeoxycholic acid. nih.gov

Enterohepatic Circulation and Microbial Modulation

Once synthesized and secreted by the liver, bile acids enter the gastrointestinal tract, where they are subject to extensive modification by the resident gut microbiota. This microbial activity is responsible for the formation of this compound.

Intestinal Microbial Biotransformation Mechanisms Affecting this compound (e.g., Dehydroxylation, Epimerization, Deconjugation)

The transformation of primary bile acids into a diverse array of secondary bile acids is a hallmark of the gut microbiome's metabolic capacity. scienceopen.com The formation of this compound from its precursor, CDCA, occurs via these microbial actions in the colon. The key biotransformation steps include:

Deconjugation : Before any further modifications can occur, conjugated bile acids secreted from the liver must have their glycine or taurine group removed. This is accomplished by microbial enzymes known as bile salt hydrolases (BSHs), which are widespread among gut bacteria. tandfonline.com

Dehydroxylation : This is a critical modification. The most studied reaction is 7α-dehydroxylation, carried out by a narrow group of bacteria (primarily from the Clostridium genus), which converts CDCA into lithocholic acid. nih.govscienceopen.com The formation of this compound requires a dehydroxylation at the C-3 position. While the specific enzymes for 3-dehydroxylation are less characterized than the well-known 7α-dehydroxylase bai gene cluster, the general capability of gut flora to perform oxidations, epimerizations, and dehydroxylations at the C-3, C-7, and C-12 positions is well-established. scienceopen.comresearchgate.net

Epimerization : Gut bacteria can interconvert the orientation of hydroxyl groups (from α to β and vice-versa). For instance, bacteria can convert CDCA (7α-hydroxy) into ursodeoxycholic acid (7β-hydroxy), a process that can involve a 7-keto-lithocholic acid intermediate. wikipedia.orgnih.gov

The formation of this compound is thus a result of this suite of microbial enzymatic activities acting upon the CDCA that escapes reabsorption in the small intestine.

Impact of Gut Microbiota on this compound Pool Diversity

The gut microbiota dramatically expands the chemical diversity of the bile acid pool. scienceopen.comresearchgate.net While the liver produces only a few primary bile acid species, microbial metabolism generates over twenty different secondary bile acid metabolites. scienceopen.com This biotransformation creates a complex pool of signaling molecules that circulate between the intestine and the liver (the enterohepatic circulation).

Table 2: Microbial Biotransformations of Chenodeoxycholic Acid (CDCA) in the Intestine

| Transformation | Description | Key Microbial Enzymes/Genera | Resulting Product from CDCA |

|---|---|---|---|

| Deconjugation | Removal of conjugated glycine or taurine. A prerequisite for other transformations. tandfonline.com | Bile Salt Hydrolase (BSH) - widespread (e.g., Lactobacillus, Bifidobacterium, Clostridium) | Unconjugated CDCA |

| 7α-Dehydroxylation | Removal of the hydroxyl group at the C-7 position. nih.govscienceopen.com | Bile acid-inducible (bai) enzymes - Clostridium species | Lithocholic Acid |

| Oxidation/Epimerization | Oxidation of the 7α-hydroxyl group to a ketone, followed by reduction to a 7β-hydroxyl group. nih.gov | Hydroxysteroid dehydrogenases (HSDHs) | 7-Ketolithocholic acid (intermediate), Ursodeoxycholic acid (epimer) |

| 3-Dehydroxylation | Removal of the hydroxyl group at the C-3 position. | Implied microbial activity based on the structure of the target compound. nih.govscienceopen.comresearchgate.net | This compound |

Conjugation Pathways

In the intricate landscape of bile acid metabolism, conjugation represents a critical biochemical modification. This process, occurring predominantly in the liver, enhances the water solubility of bile acids and restricts their passive diffusion across cell membranes, thereby ensuring they remain within the enterohepatic circulation to perform their digestive functions. nih.govnih.gov The primary conjugation pathways involve the amidation of the bile acid's C-24 carboxyl group with specific amino acids.

Glycine and Taurine Conjugation of this compound

The principal conjugation pathway for primary bile acids involves their linkage to the amino acids glycine or taurine. nih.gov This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov While direct studies on this compound conjugation are specific, the metabolic fate of structurally similar bile acids provides a strong inferential basis for its biotransformation. For instance, chenodeoxycholic acid, the 3α-hydroxy precursor to this compound, is readily conjugated with both glycine and taurine to form glycochenodeoxycholate and taurochenodeoxycholate, respectively. wikipedia.orgyoutube.com

Furthermore, a closely related metabolite, 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid, has been identified in its glycine- and taurine-conjugated forms in normal human serum. hmdb.ca This suggests that this compound would also be a substrate for the BAAT enzyme, leading to the formation of Glyco-7alpha-hydroxy-5beta-cholan-24-oic acid and Tauro-7alpha-hydroxy-5beta-cholan-24-oic acid.

The process of conjugation significantly alters the physicochemical properties of the bile acid. By attaching the acidic amino acid, the pKa of the molecule is lowered, ensuring that it remains ionized (as a salt) in the alkaline environment of the small intestine. nih.govwikipedia.org This ionization is crucial for its function in forming micelles to aid in the emulsification and absorption of dietary lipids and fat-soluble vitamins. nih.gov In humans, the ratio of glycine to taurine conjugates is approximately 3:1, although this can be influenced by the availability of these amino acids. nih.govyoutube.com

Table 1: Predicted Glycine and Taurine Conjugates of this compound

| Property | Unconjugated Form | Glycine Conjugate (Predicted) | Taurine Conjugate (Predicted) |

| Compound Name | This compound | Glyco-7alpha-hydroxy-5beta-cholan-24-oic acid | Tauro-7alpha-hydroxy-5beta-cholan-24-oic acid |

| Molecular Formula | C₂₄H₄₀O₃ nih.gov | C₂₆H₄₃NO₄ | C₂₆H₄₅NO₅S |

| Conjugating Amino Acid | N/A | Glycine | Taurine |

| Key Characteristic | Precursor bile acid | Increased water solubility | Significantly increased water solubility; lower pKa than glycine conjugate. nih.gov |

| Primary Function | Metabolic intermediate | Emulsification of fats | Emulsification of fats |

Other Conjugation Forms (e.g., Sulfation, Glucuronidation) in Bile Acid Metabolism

Beyond amidation with glycine and taurine, bile acids can undergo other forms of conjugation, primarily sulfation and glucuronidation. These pathways are generally considered detoxification mechanisms, particularly for hydrophobic and potentially toxic secondary bile acids like lithocholic acid. nih.gov

Sulfation: This process involves the addition of a sulfate (B86663) group to the hydroxyl groups on the steroid nucleus of the bile acid. Sulfation significantly increases the hydrophilicity of the bile acid, facilitating its elimination from the body via urine and feces. nih.gov This pathway is a major route for the detoxification of hydrophobic bile acids in humans. nih.gov

Glucuronidation: This involves the attachment of glucuronic acid to the bile acid molecule. Similar to sulfation, glucuronidation enhances water solubility and promotes excretion. Research on a synthetic analog of norchenodeoxycholic acid, 7-Me-norCDCA, in hamsters demonstrated the formation of both sulfate (10.3 ± 3.0%) and glucuronide (5.1 ± 1.7%) conjugates, highlighting the activity of these pathways in modifying bile acid structures. researchgate.net

While these pathways are less common for primary bile acids under normal physiological conditions, they represent an important alternative for metabolizing and eliminating bile acids that escape the standard glycine/taurine conjugation and enterohepatic circulation, or when the primary pathways are overwhelmed.

Table 2: Alternative Conjugation Pathways in Bile Acid Metabolism

| Conjugation Pathway | Added Moiety | Primary Substrates | Purpose |

| Sulfation | Sulfate (SO₄²⁻) | Hydrophobic secondary bile acids (e.g., Lithocholic acid) nih.gov | Detoxification, increased hydrophilicity, and excretion. nih.gov |

| Glucuronidation | Glucuronic Acid | Hydroxylated bile acids | Detoxification, increased water solubility, and excretion. researchgate.net |

Molecular Mechanisms and Biological Roles of 7alpha Hydroxy 5beta Cholan 24 Oic Acid in Biological Systems

Regulation of Cholesterol Homeostasis by 7alpha-Hydroxy-5beta-cholan-24-oic Acid

Bile acids are central to cholesterol homeostasis, providing the primary pathway for cholesterol elimination from the body. nih.govmdpi.com The liver converts cholesterol into bile acids, which are then secreted into the intestine. This compound, as part of the bile acid pool, participates in this vital regulatory function.

Bile acids are crucial for the digestion and intestinal absorption of dietary fats and other hydrophobic nutrients. wikipedia.org They act as powerful detergents, emulsifying lipids in the intestinal lumen into smaller micelles. This process significantly increases the surface area of fats, allowing for more efficient enzymatic digestion and subsequent absorption through the intestinal wall.

The transport of bile acids themselves is a tightly regulated process. After facilitating lipid absorption, they are efficiently reabsorbed in the intestine and transported back to the liver via the portal circulation in what is known as the enterohepatic circulation. taylorandfrancis.com This transport across intestinal cells (enterocytes) is facilitated by specific proteins, such as the intestinal bile acid-binding protein (I-BABP), whose expression is regulated by bile acid signaling. taylorandfrancis.comamegroups.org

The synthesis of bile acids from cholesterol is a multi-step enzymatic process. The key rate-limiting enzyme in this pathway is Cholesterol 7 alpha-hydroxylase, also known as CYP7A1. mdpi.comwikipedia.org This enzyme, located in the endoplasmic reticulum of liver cells, catalyzes the first and committed step in the classical bile acid synthesis pathway: the conversion of cholesterol to 7-alpha-hydroxycholesterol. wikipedia.org

Bile acids, including derivatives like this compound, create a negative feedback loop to control their own synthesis. High concentrations of bile acids returning to the liver suppress the expression of the CYP7A1 gene. taylorandfrancis.comwikipedia.org This feedback inhibition is a critical mechanism for maintaining cholesterol and bile acid homeostasis, preventing the excessive accumulation of potentially toxic bile acids and tightly regulating cholesterol catabolism. wikipedia.orgtaylorandfrancis.com

Signaling Pathways and Receptor Interactions of this compound

Bile acids are not merely digestive aids; they are also active signaling molecules that modulate gene expression and metabolic pathways by interacting with specific receptors. wikipedia.orgamegroups.org

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary bile acid sensor in the body. wikipedia.orgnih.gov It is highly expressed in the liver and intestine, the main sites of bile acid synthesis and reabsorption. wikipedia.org Bile acids, such as the precursor chenodeoxycholic acid, are the natural ligands for FXR. amegroups.orgnih.gov

Upon binding a bile acid ligand, FXR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. wikipedia.orgnih.gov This complex then binds to specific DNA sequences known as hormone response elements in the promoter regions of target genes, thereby regulating their transcription. wikipedia.org A primary function of FXR activation is the suppression of CYP7A1 gene expression, which, as noted earlier, is the rate-limiting step in bile acid synthesis. wikipedia.orgnih.gov This demonstrates a direct link between bile acid levels and the transcriptional control of cholesterol metabolism.

Table 1: Key Nuclear Receptor for this compound

| Receptor Name | Receptor Type | Primary Function in Bile Acid Metabolism |

|---|

In addition to nuclear receptors, bile acids also interact with cell surface receptors, most notably TGR5, a G protein-coupled receptor (GPCR). nih.govtaylorandfrancis.com TGR5 is expressed in various tissues, including brown adipose tissue and muscle, and its activation by bile acids triggers different signaling pathways than FXR. nih.gov

Activation of TGR5 by bile acids leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This signaling has been linked to the regulation of energy expenditure, immunomodulation, and glucose homeostasis. nih.govtaylorandfrancis.com The ability of bile acids to activate both nuclear (FXR) and membrane-bound (TGR5) receptors highlights their versatility as metabolic regulators.

Table 2: Key G Protein-Coupled Receptor for this compound

| Receptor Name | Receptor Type | Primary Function in Bile Acid Metabolism |

|---|

The activation of FXR and TGR5 by bile acids initiates specific downstream signaling cascades that execute their metabolic effects.

The FXR-mediated repression of CYP7A1 is not direct. Instead, activated FXR induces the expression of a second nuclear receptor, the Small Heterodimer Partner (SHP). wikipedia.org SHP, in turn, acts as a transcriptional repressor that inhibits the activity of other nuclear receptors required for CYP7A1 gene transcription, effectively shutting down the bile acid synthesis pathway. wikipedia.orgnih.gov

Furthermore, in the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF-19) in humans. taylorandfrancis.comamegroups.org FGF-19 travels through the portal circulation to the liver, where it binds to its own receptor (FGFR4) and signals to strongly repress CYP7A1 expression, providing another layer of feedback control on bile acid production. amegroups.orgwikipedia.org

The TGR5 signaling cascade primarily involves the activation of adenylyl cyclase, leading to the production of cAMP. nih.gov Increased cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including enzymes and transcription factors, to modulate cellular functions related to energy and glucose metabolism. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-alpha-hydroxycholesterol |

| Chenodeoxycholic acid |

| Cholesterol |

| Cyclic adenosine monophosphate (cAMP) |

| Deoxycholic acid |

| Lithocholic acid |

| Ursodeoxycholic Acid |

| 7β-Hydroxy-5β-cholanoic acid |

| Cholic acid |

| 3-keto-7α-hydroxy-5β-Cholanic Acid |

| 3-Oxochenodeoxycholic Acid |

| 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid |

| 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid |

| 12β-methyl-18-nor-chenodexoycholic acid |

| Lagocholic acid |

| 3α,7α-Dihydroxy-12β-methoxy-5β-cholan-24-oic acid |

Role in Cellular Processes (Mechanistic Studies)

This compound, more commonly known as chenodeoxycholic acid (CDCA), is a primary bile acid synthesized from cholesterol in the liver. metabolon.comyoutube.com Beyond its classical role in fat digestion, CDCA functions as a critical signaling molecule, modulating a variety of cellular processes through intricate molecular mechanisms. nih.gov

The movement of CDCA across cellular membranes is a highly regulated process involving both passive diffusion and a suite of specialized transport proteins. nih.govmdpi.com As an amphipathic molecule, CDCA can interact with and traverse the lipid bilayers of cells. metabolon.com Some studies suggest that cytotoxic bile acids like CDCA have the capacity to disrupt the membrane-ordering effect of cholesterol. nih.gov The rapidity of cellular responses to CDCA implies a membrane-mediated process. nih.gov

Cellular uptake and efflux of CDCA are primarily handled by a network of transporters crucial for its enterohepatic circulation. In the small intestine, CDCA is efficiently absorbed. drugbank.com This active transport is largely mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT). mdpi.com Research indicates that transport activity toward ASBT is promoted by having fewer hydroxyl groups, a characteristic of CDCA compared to other bile acids like cholic acid. mdpi.com Once inside the enterocyte, the ileal lipid-binding protein (ILBP) may be involved in the intracellular transport of bile acids toward the basolateral membrane for secretion into the portal circulation. mdpi.com

Upon reaching the liver, CDCA is taken up from the portal blood into hepatocytes by transporters on the sinusoidal membrane. drugbank.com An ATP-dependent transport protein is responsible for pumping bile acids into the bile for secretion. mdpi.com The regulation of these transport systems is complex, with nuclear receptors like the farnesoid X receptor (FXR), which is activated by CDCA, playing a key role in controlling the expression of genes involved in bile acid transport. drugbank.com Some evidence also points to the G protein-coupled receptor TGR5 as a potential membrane receptor for CDCA, mediating some of its rapid, non-genomic effects. nih.gov

Table 1: Key Proteins in the Cellular Transport of Chenodeoxycholic Acid

| Protein | Location | Function | Reference(s) |

|---|---|---|---|

| ASBT (Apical Sodium-dependent Bile Acid Transporter) | Apical membrane of enterocytes (terminal ileum) | Primary transporter for active reabsorption of bile acids from the intestine. | mdpi.com |

| NTCP (Na+-taurocholate cotransporting polypeptide) | Basolateral membrane of hepatocytes | Major transporter for uptake of conjugated bile acids from portal blood into the liver. | nih.gov |

| BSEP (Bile Salt Export Pump) | Canalicular membrane of hepatocytes | ATP-dependent pump for secreting bile acids from the liver into bile. | youtube.com |

| ILBP (Ileal Lipid-Binding Protein) | Cytoplasm of enterocytes | Binds bile acids intracellularly, potentially facilitating their transport across the enterocyte. | mdpi.com |

| TGR5 (Takeda G protein-coupled receptor 5) | Various cell membranes, including colonic epithelial cells | Membrane receptor that can be activated by bile acids, initiating rapid signaling cascades. | nih.gov |

CDCA plays a fundamental role in driving bile flow, a process critical for the excretion of cholesterol, toxins, and other waste products from the liver. The secretion of bile acids from hepatocytes into the bile canaliculi is the primary osmotic force that generates bile flow, a mechanism known as bile acid-dependent bile flow. youtube.comresearchgate.net

The process begins with the synthesis of CDCA from cholesterol in the liver, a pathway where 7α-hydroxylation is the rate-limiting step. nih.gov After conjugation with glycine (B1666218) or taurine (B1682933), which increases their water solubility, these bile salts are actively transported into the canaliculi by the Bile Salt Export Pump (BSEP). youtube.comwikipedia.org This creates a potent osmotic gradient that draws water and electrolytes into the canaliculi, thus generating the initial flow of bile. researchgate.net

The dynamics of bile flow are tightly linked to the enterohepatic circulation, which recycles about 95% of the bile acid pool. nih.gov Any impairment in this circulation or in the transport mechanisms can lead to cholestasis, a condition of reduced bile flow where bile acids accumulate in the liver, potentially causing cellular injury. nih.gov The nuclear receptor FXR, activated by CDCA, acts as a master regulator of this process. nih.gov FXR activation not only modulates the expression of transporters like BSEP but also inhibits the synthesis of new bile acids by downregulating the CYP7A1 enzyme, thereby controlling the size of the bile acid pool and protecting the liver from bile acid overload. nih.gov

Emerging evidence has firmly established CDCA as a significant metabolic regulator involved in energy homeostasis. metabolon.comnih.gov It exerts its influence through various signaling pathways, acting as more than just a digestive surfactant. nih.gov A primary mechanism is its role in activating brown adipose tissue (BAT), a key site for thermogenesis. nih.gov

Studies in humans have shown that administration of CDCA increases BAT activity and whole-body energy expenditure. nih.gov This effect is mediated through the activation of the TGR5 receptor on brown adipocytes. nih.gov Activation of TGR5 by CDCA stimulates the enzyme type 2 iodothyronine deiodinase (D2), which in turn increases mitochondrial uncoupling and energy expenditure. nih.gov

Table 2: Chenodeoxycholic Acid in Energy Homeostasis Pathways

| Receptor/Pathway | Effect of CDCA Activation | Cellular/Systemic Outcome | Reference(s) |

|---|---|---|---|

| TGR5 | Stimulates Type 2 Iodothyronine Deiodinase (D2) in brown adipocytes. | Increased mitochondrial uncoupling; Increased Brown Adipose Tissue (BAT) activity and whole-body energy expenditure. | nih.gov |

| FXR | Regulates genes involved in lipid and glucose metabolism. | Modulates lipid and glucose homeostasis. | nih.gov |

| Mitochondrial Oxidative Phosphorylation | Regulates the pathway to promote ATP production. | Increased cellular energy supply. | nih.gov |

| Cpt1 Expression | Promotes expression of the enzyme. | Facilitates fatty acid transport into mitochondria for β-oxidation. | mdpi.com |

Preclinical and Mechanistic Research Models for 7alpha Hydroxy 5beta Cholan 24 Oic Acid Studies

In Vitro Cellular Models for 7alpha-Hydroxy-5beta-cholan-24-oic Acid Research

In vitro models provide a controlled environment to investigate specific cellular and molecular processes related to this compound without the systemic complexities of a whole organism.

Isolated hepatic microsomal preparations, which contain a high concentration of cytochrome P450 (CYP) enzymes, are crucial for studying the biotransformation of this compound. Research using the microsomal fraction of human liver homogenates has shown that these preparations are instrumental in identifying the specific enzymes involved in bile acid metabolism. nih.govcaymanchem.com

One key finding from studies on human hepatic microsomes is the identification of CYP3A4 as the primary enzyme responsible for the metabolism of chenodeoxycholic acid into its metabolite, 7α-hydroxy-3-oxo-5β-cholan-24-oic acid. caymanchem.com Other isoforms like CYP3A5 also contribute to this conversion, but at lower rates. caymanchem.com Furthermore, investigations have demonstrated that treatment with chenodeoxycholic acid can influence the activity of other microsomal enzymes. For instance, in preparations from gallstone patients, chenodeoxycholic acid administration was found to inhibit the activity of 12 alpha-hydroxylase by approximately 50%, an enzyme involved in the synthesis of cholic acid. nih.gov This indicates a regulatory role for chenodeoxycholic acid in bile acid biosynthetic pathways. nih.gov Additionally, a microsomal bile acid beta-glucosidase has been purified from human liver, which is capable of hydrolyzing glucosidated forms of bile acids, including a derivative of chenodeoxycholic acid. nih.gov

The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying the synthesis and metabolism of this compound. nih.govresearchgate.net These cells are capable of synthesizing primary bile acids, including chenodeoxycholic acid, from cholesterol precursors. nih.govportlandpress.com However, the metabolic profile of HepG2 cells is distinct from that of mature human hepatocytes. A notable characteristic is that over 90% of the bile acids synthesized and secreted by HepG2 cells are unconjugated, and this cannot be stimulated by the addition of taurine (B1682933) or glycine (B1666218). nih.gov

Studies using HepG2 cells have elucidated key steps in the bile acid synthesis pathway. The primary pathway to chenodeoxycholic acid formation in these cells begins with the 7α-hydroxylation of cholesterol, followed by hydroxylation at the 26-position, and subsequent oxidation and degradation of the side chain. researchgate.net The addition of specific compounds to the cell culture medium can modulate this synthesis. For example, adding 26-hydroxycholesterol (B79680) to the medium has been shown to downregulate the synthesis of chenodeoxycholic acid. portlandpress.com Conversely, 7α-hydroxycholesterol is predominantly metabolized to chenodeoxycholic acid. portlandpress.com HepG2 cells are also valuable for investigating the regulatory effects of chenodeoxycholic acid on other cellular processes, such as its ability to upregulate the transcriptional activity of the CYP1A1 enzyme. spandidos-publications.comnih.gov

Table 1: Bile Acid Synthesis in HepG2 Cells This interactive table summarizes the bile acids synthesized and secreted by the HepG2 cell line as identified through gas chromatography/mass spectrometry.

| Bile Acid | Secretion Rate (ng/10⁷ cells/h) | Key Finding |

|---|---|---|

| Chenodeoxycholic acid | 131.4 | The most abundantly synthesized bile acid in this model. nih.gov |

| Cholic acid | 3.3 | Synthesis is notably low, suggesting a deficiency in the pathway converting precursors to cholic acid. nih.gov |

| 3α,7α-dihydroxy-5β-cholestan-26-oic acid (DHCA) | 4.5 | A precursor in the bile acid synthesis pathway. nih.gov |

In Vivo Animal Models for Mechanistic Studies of this compound

In vivo animal models are indispensable for understanding the systemic effects and complex regulatory feedback loops governing bile acid metabolism, including that of this compound.

Rodents are the most common animal models for studying bile acid metabolism. Among them, the hamster is often considered to have a bile acid metabolism profile that is most similar to that of humans. nih.gov Studies in hamsters have shown that dietary administration of chenodeoxycholic acid leads to a significant reduction in the activity of HMG-CoA reductase and 7α-hydroxylase, the rate-limiting enzymes for cholesterol and bile acid synthesis, respectively. nih.gov

Mice have become the preferred model, largely due to their genetic tractability and the availability of tools to create genetically modified strains. nih.govyoutube.com A key difference in mice is that they efficiently convert chenodeoxycholic acid into muricholic acids (MCAs) through 6β-hydroxylation, a pathway not prominent in humans. nih.govnih.gov Rats are also utilized, and like mice and humans, they can deconjugate and 7α-dehydroxylate primary bile acids in the intestine via microbial enzymes. nih.gov In guinea pigs, precursors with the same nuclear structure as chenodeoxycholic acid are effectively converted to chenodeoxycholic acid itself. nih.gov

Animal models allow for the detailed study of the bile acid pool's size, composition, and dynamics in response to various stimuli. The bile acid pool in mice is composed of cholic acid, muricholic acids, chenodeoxycholic acid, and ursodeoxycholic acid. nih.gov Feeding chenodeoxycholic acid to mice can dramatically alter the composition of this pool. nih.gov In a study using mice deficient in the cholesterol 7α-hydroxylase (Cyp7a1) enzyme, which have a diminished bile acid pool, a diet containing a low level of chenodeoxycholic acid was sufficient to normalize the pool size. nih.gov This dietary intervention also caused a significant shift in the pool's composition, displacing cholic acid and making muricholic acid the predominant bile acid. nih.gov In hamsters, feeding chenodeoxycholic acid significantly increased its own proportion within the biliary bile acids. nih.gov

Table 2: Effect of Dietary Chenodeoxycholic Acid (CDCA) on Bile Acid Pool Composition in Cyp7a1-Deficient Male Mice This interactive table shows the shift in the ratio of major bile acids in the total bile acid pool of Cyp7a1⁻/⁻ mice with and without CDCA supplementation.

| Diet | Cholic Acid (CA) Ratio | Muricholic Acid (MCA) Ratio | Key Observation |

|---|---|---|---|

| Basal Diet | 1 | 0.6 | On a standard diet, cholic acid is the more dominant of the two bile acids. nih.gov |

The development of genetically modified animal models, particularly mice, has revolutionized the study of bile acid metabolism. youtube.comyoutube.com These models allow researchers to investigate the function of specific genes involved in the synthesis and regulation of this compound.

The Cyp7a1 knockout mouse is a prime example. These mice lack the primary enzyme for the classic bile acid synthesis pathway and consequently have a smaller bile acid pool. nih.gov They serve as an excellent model to study the effects of restoring the pool with specific bile acids like chenodeoxycholic acid. nih.gov

Farnesoid X receptor (FXR) knockout mice have also provided critical insights. nih.govnih.gov FXR is a nuclear receptor that acts as a sensor for bile acids. youtube.com Mice lacking FXR exhibit increased serum bile acid concentrations and are not responsive to the feedback inhibition of bile acid synthesis that is normally triggered by high levels of chenodeoxycholic acid. nih.gov This demonstrates the essential role of FXR in maintaining bile acid homeostasis. nih.gov

Another important model is the Cyp8b1 knockout mouse . Cyp8b1 is the enzyme responsible for 12α-hydroxylation, a key step in cholic acid synthesis. Mice lacking this enzyme cannot synthesize cholic acid, leading to a bile acid pool composed almost entirely of chenodeoxycholic acid and its derivatives. nih.gov These mice have been used to study the specific physiological roles of chenodeoxycholic acid, including its effects on neuronal function. nih.gov

Advanced Research Applications

The exploration of bile acid signaling pathways and their roles in metabolic and inflammatory diseases has necessitated the development of sophisticated molecular tools. This compound, a metabolite of chenodeoxycholic acid, serves as a foundational structure for the generation of advanced research probes and receptor-specific ligands. nih.gov These tools are instrumental in dissecting the complex interactions between bile acids and their receptors, thereby elucidating downstream physiological and pathophysiological effects.

While direct applications of this compound as a biochemical probe are not extensively documented in publicly available research, its structural framework is a key component in the design of such tools. Biochemical probes are essential for identifying and characterizing protein-ligand interactions, mapping metabolic pathways, and visualizing cellular processes. The development of probes from bile acids like this compound typically involves the strategic attachment of reporter molecules, such as fluorophores, biotin (B1667282) tags, or radioactive isotopes.

These modifications, while preserving the core structure necessary for biological recognition, enable the detection and quantification of interactions with target proteins, such as nuclear and G-protein coupled receptors. For instance, fluorescently labeled derivatives can be employed in cellular imaging studies to visualize the uptake and subcellular localization of the bile acid analog. Biotinylated versions are invaluable for affinity purification studies, such as pull-down assays, to isolate and identify binding partners from complex biological mixtures. Furthermore, radiolabeled analogs can be used in highly sensitive binding assays to determine the affinity and kinetics of receptor-ligand interactions.

The synthesis of such probes requires careful consideration of the attachment point of the reporter tag to avoid steric hindrance that could interfere with receptor binding. The 7-alpha hydroxyl group and the terminal carboxylic acid of the side chain represent potential sites for chemical modification.

The study of bile acid receptors, most notably the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has been greatly advanced by the synthesis of modified bile acid derivatives. These synthetic analogs, often based on the core scaffold of naturally occurring bile acids like chenodeoxycholic acid and its metabolites, are designed to exhibit enhanced potency, selectivity, and metabolic stability.

Research into the structure-activity relationships (SAR) of bile acid derivatives has provided critical insights into the molecular determinants of receptor binding and activation. For example, modifications to the steroid nucleus and the side chain of bile acids can dramatically alter their affinity and efficacy for FXR and TGR5. nih.govnih.gov

One notable strategy in the development of modified derivatives involves the introduction of alkyl groups at specific positions on the steroid nucleus. For instance, the synthesis of a 7-methyl derivative of a nor-analog of chenodeoxycholic acid was shown to prevent 7-dehydroxylation by gut bacteria. researchgate.net This modification increases the metabolic stability of the compound, making it a more reliable tool for in vivo studies by ensuring that the observed effects are attributable to the administered compound and not its bacterial metabolites.

Furthermore, extensive SAR studies on a series of synthetic bile acids have been conducted to understand their interaction with FXR. nih.gov These studies explore modifications at various positions of the bile acid scaffold to develop potent and selective FXR agonists. While not directly focused on this compound, the principles derived from these studies on the closely related chenodeoxycholic acid are applicable. The insights gained inform the rational design of novel ligands with tailored receptor specificity, which can be used to probe the distinct physiological roles of different bile acid receptors.

The ability of various bile alcohols and acids to activate TGR5 has also been investigated, revealing that the conformation of the steroid nucleus and the position of hydroxyl groups are crucial for agonist activity. nih.gov Specifically, 5β-bile acids, which possess a cis-oriented A/B ring fusion, generally exhibit higher TGR5 agonist activity compared to their 5α-counterparts. nih.gov This highlights the importance of the stereochemistry of the bile acid scaffold in determining receptor specificity.

The development of these modified derivatives is a testament to the ongoing efforts to create sophisticated chemical tools for dissecting the intricate signaling networks governed by bile acids. These compounds are pivotal in advancing our understanding of bile acid physiology and hold promise for the development of novel therapeutics targeting bile acid receptors.

Synthesis and Derivatization Strategies for 7alpha Hydroxy 5beta Cholan 24 Oic Acid and Analogues

Chemical Synthesis Methodologies for 7alpha-Hydroxy-5beta-cholan-24-oic Acid and Related Compounds

The synthesis of this compound and its congeners relies on a combination of stereoselective techniques and multi-step reaction sequences, often leveraging the natural abundance of more complex bile acids as starting materials. The preparation of pure reference compounds is also a critical aspect of this field, enabling accurate analytical characterization.

Stereoselective Synthesis Approaches

The inherent chirality of the steroid nucleus, with its numerous stereocenters, necessitates a high degree of stereocontrol in any synthetic endeavor. For this compound, which possesses a specific stereochemistry at the A/B ring junction (5β) and a hydroxyl group at the 7α-position, stereoselective synthesis is paramount.

In practice, the total synthesis of bile acids is a complex undertaking. Therefore, a common and more efficient strategy involves the stereoselective modification of readily available bile acids, such as cholic acid or chenodeoxycholic acid. For instance, the synthesis of ursodeoxycholic acid (UDCA), a stereoisomer of chenodeoxycholic acid, often starts from cholic acid and involves selective oxidation of the 7α-hydroxyl group to a ketone, followed by a stereoselective reduction to yield the desired 7β-hydroxyl group. beilstein-journals.org This principle of stereoselective reduction of a keto-intermediate is a cornerstone of bile acid chemistry.

To obtain this compound, a potential route could involve the selective removal of the 3α-hydroxyl group from chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid). This can be achieved through a series of protection, oxidation, and deoxygenation steps, carefully orchestrated to preserve the stereochemistry at the C-7 position.

Multi-step Reaction Pathways for Bile Acid Derivatives

The creation of bile acid derivatives is a testament to the versatility of organic synthesis, often involving intricate multi-step pathways to achieve the desired molecular architecture. These pathways frequently begin with a common bile acid scaffold and employ a series of reactions to introduce new functional groups or modify existing ones.

A representative example is the synthesis of chenodeoxycholic acid from cholic acid, which involves the selective removal of the 12α-hydroxyl group. A patented method outlines a five-step process:

Esterification: Cholic acid is first converted to its methyl ester to protect the carboxylic acid functionality.

Selective Acetylation: The 3α and 7α hydroxyl groups are selectively protected as acetates, leaving the 12α-hydroxyl group free.

Oxidation: The unprotected 12α-hydroxyl group is oxidized to a 12-keto group.

Wolff-Kishner or Clemmensen Reduction: The 12-keto group is removed.

Hydrolysis: The protecting groups (acetates and methyl ester) are removed to yield chenodeoxycholic acid. google.com

Similar multi-step sequences are employed to create a diverse range of derivatives. For example, the synthesis of 12β-methyl-18-nor-bile acids from cholic acid involves a Nametkin-type rearrangement to generate unsaturated intermediates, followed by catalytic hydrogenation and deprotection. acs.org These complex pathways allow for the systematic modification of the bile acid structure to probe structure-activity relationships. The synthesis of various bile acid derivatives often involves protection of hydroxyl and carboxyl groups, followed by specific chemical transformations and subsequent deprotection. nih.gov

Preparation of Synthetic Reference Compounds for Bile Acid Analysis

The accurate quantification and identification of bile acids in biological matrices are crucial for both research and clinical diagnostics. This necessitates the availability of high-purity synthetic reference compounds, including isotopically labeled internal standards.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for bile acid analysis. sigmaaldrich.comnih.gov To ensure accuracy and correct for variations during sample preparation and analysis, stable isotope-labeled internal standards are widely used. sigmaaldrich.comsciex.com Deuterated bile acids, such as cholic acid-d4, chenodeoxycholic acid-d4, and deoxycholic acid-d4, are commercially available or can be synthesized. sigmaaldrich.com These standards are added to biological samples at the beginning of the workflow to mimic the behavior of their unlabeled counterparts, allowing for precise quantification. sigmaaldrich.comsciex.com

The preparation of these reference standards involves introducing deuterium (B1214612) atoms at specific, stable positions within the bile acid molecule. This is typically achieved through multi-step synthetic routes using deuterated reagents. The final products are rigorously purified and characterized to ensure their suitability as analytical standards. The availability of these compounds in mixtures containing primary, secondary, and conjugated bile acids facilitates comprehensive metabolic profiling. sigmaaldrich.com

| Analytical Standard Type | Purpose in Bile Acid Analysis | Example |

| Unlabeled Bile Acid | Calibration and quantification | Glycocholic acid (GCA) |

| Deuterated Bile Acid | Internal standard for mass spectrometry | Cholic acid-d4 |

| Conjugated Bile Acid Standard | Identification and quantification of conjugated forms | Taurodeoxycholic acid (TDCA) |

Structural Modification and Analog Development

The modification of the this compound scaffold and other bile acids allows for the development of novel analogs with potentially enhanced or entirely new biological activities. These modifications typically target the hydroxyl groups on the steroid nucleus or the carboxylic acid side chain.

Introduction of Hydroxyl Groups at Various Positions (e.g., 6-hydroxylated, 14alpha-hydroxylated)

The introduction of additional hydroxyl groups at various positions on the steroid nucleus can significantly alter the polarity and biological properties of a bile acid.

6-Hydroxylated Analogs: The synthesis of 6-hydroxylated bile acids has been reported, often starting from existing bile acids. For example, 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (a 6α-hydroxylated cholic acid) has been synthesized from methyl cholate. nih.gov The synthesis of 6-methyl-substituted bile acid analogs, such as 3α,6β-dihydroxy-6α-methyl-5β-cholanoic acid, has also been achieved starting from 3α-hydroxy-6-oxo-5β-cholanoic acid via a Grignard reaction with methyl magnesium iodide. nih.gov This reaction yields epimeric dihydroxy-6-methyl-cholanoic acids that can be separated chromatographically. nih.gov

14alpha-Hydroxylated Analogs: The introduction of a hydroxyl group at the 14α-position has also been explored. The synthesis of 3α,7α,14α-trihydroxy-5β-cholan-24-oic acid has been accomplished through a series of stereoselective reactions. This synthesis highlights the challenges and intricacies of introducing functionality at less common positions on the steroid nucleus.

The general strategy for introducing new hydroxyl groups often involves the use of specific oxidizing agents or enzymatic transformations, followed by stereoselective reduction if necessary. The position of the newly introduced hydroxyl group can have a profound impact on the molecule's interaction with biological targets.

Side Chain Modifications (e.g., Nor-bile Acids)

Modification of the C-24 carboxylic acid side chain is another key strategy for generating novel bile acid analogs. One of the most significant modifications is the shortening of the side chain to produce "nor-bile acids," which have one fewer carbon atom in the side chain.

An efficient method for the one-carbon degradation of the side chain of natural bile acids involves a "second order" Beckmann rearrangement. nih.gov In this process, formylated bile acids are treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid to yield 24-nor-23-nitriles. nih.gov These nitriles can then be hydrolyzed to afford the corresponding nor-bile acids in high yields. nih.gov This methodology has been successfully applied to synthesize a range of nor-bile acids, including norcholic acid, norchenodeoxycholic acid, and nordeoxycholic acid. nih.gov

The synthesis of nor-ursodeoxycholic acid (nor-UDCA) has also been described through a process involving the oxidation of a primary alcohol intermediate to an aldehyde, followed by conversion to a carboxylic acid and subsequent reduction of a carbonyl group on the steroid nucleus. google.com These nor-analogs often exhibit distinct physicochemical and biological properties compared to their natural C24 counterparts, making them interesting candidates for therapeutic development.

Epimerization and Oxidation Derivatizations

The chemical modification of this compound, also known as 3-deoxychenodeoxycholic acid, through epimerization and oxidation reactions is a critical strategy for generating diverse analogues for structure-activity relationship studies and therapeutic development. nih.gov These derivatizations primarily target the hydroxyl group at the C-7 position and can also involve other positions on the steroid nucleus, depending on the starting material.

Oxidation: Oxidation of the hydroxyl groups on the bile acid scaffold is a common transformation. In human hepatic microsomes, the biotransformation of bile acids is a key metabolic process. For instance, chenodeoxycholic acid (3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid), a close structural relative of this compound, undergoes oxidation at the C-3 position to form 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid. ebi.ac.uk This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. ebi.ac.ukebi.ac.uk

In synthetic chemistry, the oxidation of the 7-alpha hydroxyl group to a 7-keto function is a pivotal step. This creates an intermediate, a 7-oxo derivative, which serves as a precursor for various other modifications. For example, in the synthesis of more complex bile acid metabolites, a 7-ketone can be formed using reagents like pyridinium (B92312) dichromate adsorbed on activated alumina. nih.gov This transformation is fundamental for accessing different stereochemistries at this position.

Epimerization: The stereochemistry of the hydroxyl groups is a major determinant of a bile acid's biological activity. Epimerization, the inversion of stereochemistry at a chiral center, is therefore a key derivatization strategy. Direct epimerization of the 7-alpha hydroxyl group is challenging. A common and effective synthetic route to achieve epimerization is through an oxidation-reduction sequence.

First, the 7-alpha hydroxyl group is oxidized to a planar 7-keto group, as described above. This removes the stereocenter at C-7. Subsequently, the 7-keto intermediate is stereoselectively reduced. The choice of reducing agent dictates the stereochemical outcome. For instance, stereoselective reduction of a 7-ketone with zinc borohydride (B1222165) can be employed to yield a specific hydroxyl epimer. nih.gov This two-step process allows for the conversion of the natural 7-alpha configuration to its 7-beta epimer, or vice-versa, enabling the synthesis of a wide range of bile acid isomers for biological evaluation.

Table 1: Examples of Oxidation and Epimerization-Related Reactions

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Chenodeoxycholic acid | Oxidation | Human hepatic microsomes, NADPH, CYP3A4 | 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid | ebi.ac.uk |

| 3alpha,7alpha,14alpha-trihydroxy ester (protected) | Oxidation | Pyridinium dichromate on activated alumina | 7-keto derivative | nih.gov |

| 7-keto bile acid derivative | Reduction (for Epimerization) | Zinc borohydride | 7-hydroxy bile acid epimer | nih.gov |

Design of Targeted Ligands and Probes for Bile Acid Receptors

Bile acids like this compound are signaling molecules that exert their effects by binding to specific receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein-coupled receptor TGR5. researchgate.netnih.gov The design of targeted ligands and chemical probes based on the bile acid scaffold is a major focus of medicinal chemistry, aiming to create tools for studying receptor function and developing therapeutics for metabolic and inflammatory diseases. researchgate.netnih.gov

Design of Receptor Ligands: The goal of ligand design is to create molecules with improved potency, selectivity, and pharmacokinetic properties compared to endogenous bile acids. The natural activation potency for FXR is generally chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA), while for TGR5, the order is LCA > DCA > CDCA > CA. nih.gov By modifying the core structure of this compound, chemists can fine-tune the interaction with these receptors. Modifications may include altering the side chain length or adding functional groups to the steroid nucleus to enhance binding affinity and specificity for a particular receptor.

Design of Chemical Probes: To identify and study the proteins that interact with bile acids directly in a biological system, specialized chemical probes are designed. nih.gov These probes are typically derived from a bile acid scaffold and incorporate two key features: a photoreactive group and a "clickable" tag.

Photoreactive Group: A group such as a diazirine is incorporated into the molecule. Upon exposure to UV light, this group forms a highly reactive carbene, which can covalently cross-link the probe to any nearby interacting proteins, including its specific receptor. nih.gov

Clickable Tag: A bio-orthogonal handle, commonly a terminal alkyne or azide, is also attached. This tag does not interfere with the biological system but allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) or a fluorescent dye) via a highly efficient "click" chemistry reaction. nih.gov

This chemoproteomic approach allows for the isolation and identification of bile acid-binding proteins from complex cellular lysates using techniques like mass spectrometry. nih.gov The design of such probes based on the this compound framework enables the detailed mapping of its specific protein interactions and cellular targets.

Table 2: Strategies for Designing Bile Acid-Based Ligands and Probes

| Probe/Ligand Type | Structural Modification Strategy | Target Receptor(s) | Application | Reference |

|---|---|---|---|---|

| Selective Agonist/Antagonist | Modification of hydroxyl group positions and side chain structure to optimize binding pocket interactions. | FXR, TGR5 | Therapeutic intervention in metabolic or inflammatory diseases. | researchgate.net |

| Photoreactive Probe | Incorporation of a photoreactive group (e.g., diazirine) to enable UV-induced covalent cross-linking to target proteins. | Bile acid-interacting proteins (including FXR, TGR5) | Identifying direct protein binding partners. | nih.gov |

| Clickable Probe | Attachment of a bio-orthogonal tag (e.g., terminal alkyne) for subsequent ligation to reporter molecules. | Bile acid-interacting proteins | Enrichment and identification of target proteins from cell lysates. | nih.gov |

| Dual-Function Probe | Combination of both a photoreactive group and a clickable tag on the bile acid scaffold. | Bile acid-interacting proteins | Systematic, in-situ mapping of protein-ligand interactions in living cells. | nih.gov |

Analytical Methodologies in 7alpha Hydroxy 5beta Cholan 24 Oic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of 7alpha-Hydroxy-5beta-cholan-24-oic acid, enabling its separation from complex biological matrices and from other closely related bile acid isomers.

Liquid Chromatography (LC)

Liquid chromatography (LC) stands as a primary tool for the separation of bile acids, including this compound. High-performance liquid chromatography (HPLC) and its ultra-high-performance variant (UHPLC) are frequently coupled with mass spectrometry (LC/MS) for comprehensive analysis. In these methods, the compound is passed through a column packed with a stationary phase and separated based on its affinity for the stationary phase versus the mobile phase.

For instance, LC coupled with electrospray ionization (ESI) time-of-flight (TOF) mass spectrometry has been successfully used to analyze this compound. nih.govmassbank.eu This combination allows for efficient separation from other bile acids, such as its stereoisomer 7beta-Hydroxy-5beta-cholanoic acid or more hydroxylated species like 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, before detection by the mass spectrometer. nih.govpharmaffiliates.com The choice of column chemistry and mobile phase composition is critical to achieving the necessary resolution between these structurally similar compounds.

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful technique for separating and analyzing bile acids. Before analysis by GC, non-volatile compounds like this compound must undergo derivatization to increase their volatility and thermal stability. This typically involves esterification of the carboxylic acid group and silylation of the hydroxyl group.

Once derivatized, the compound can be separated based on its boiling point and interaction with the stationary phase of the GC column. GC is often coupled with mass spectrometry (GC/MS), providing high-resolution separation and definitive mass-based identification. This technique is particularly useful for quantifying specific bile acids in various biological samples. For example, GC-MS data is available for the analysis of related compounds like 7α-hydroxy-3-oxo-5β-cholan-24-oic acid, a metabolite of chenodeoxycholic acid, demonstrating the utility of this method in bile acid research. caymanchem.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid method for the qualitative analysis and purification of bile acids. In TLC, a glass plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, acts as the stationary phase. The sample is spotted onto the plate, which is then placed in a chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases.

TLC is often used to monitor the progress of chemical reactions, such as the synthesis or modification of bile acids. For example, in the synthesis of related dihydroxy and trihydroxy cholanoic acid derivatives, TLC analysis was used to confirm the completion of deprotection steps. mdpi.com While not as quantitative or resolving as LC or GC, TLC is a valuable tool for initial screening and for tracking the purification process of compounds like this compound. mdpi.com

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, various spectroscopic and spectrometric techniques are employed to confirm the molecular structure, determine the stereochemistry, and quantify this compound.

Mass Spectrometry (MS, LC/MS, GC/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable technique in bile acid research, providing information on molecular weight and structure through fragmentation patterns. When coupled with LC or GC, it offers unparalleled sensitivity and specificity for both identification and quantification.

Electrospray ionization (ESI) is a common soft ionization technique used in LC/MS that allows for the analysis of intact molecular ions. For this compound, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.govmassbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. mdpi.com

The table below summarizes typical mass spectrometry data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₄₀O₃ | nih.gov |

| Exact Mass | 376.29775 Da | massbank.eu |

| Instrument Type | LC-ESI-TOF | nih.govmassbank.eu |

| Ionization Mode | Negative | nih.govmassbank.eu |

| Precursor Adduct | [M-H]⁻ | nih.gov |

| Precursor m/z | 375.29 | nih.gov |

This interactive table summarizes key mass spectrometry parameters for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the precise three-dimensional structure of molecules, including the stereochemistry of chiral centers. For complex molecules like bile acids with multiple stereocenters, ¹H NMR and ¹³C NMR are crucial for confirming the relative and absolute configuration of substituents on the steroid nucleus.

While specific NMR data for this compound is not detailed in the provided context, the analysis of structurally related bile acids demonstrates the application of this technique. mdpi.com For example, ¹H NMR chemical shifts and coupling constants can reveal the axial or equatorial orientation of the hydroxyl group at the C-7 position, distinguishing the 7-alpha epimer from the 7-beta epimer. pharmaffiliates.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

The table below illustrates the type of NMR data obtained for a related bile acid derivative, which is indicative of the data that would be collected for this compound.

| Nucleus | Key Chemical Shifts (δ, ppm) for a related dihydroxy cholan-24-oate | Source |

| ¹H NMR | 5.00 (sp), 4.91–4.86 (m), 4.01–3.97 (m), 3.49 (tt), 2.32 (ddd), 2.25–2.15 (m), 2.06 (s), 0.98 (d), 0.91 (s), 0.68 (s) | mdpi.com |

| ¹³C NMR | 173.67, 170.65, 72.72, 71.74, 71.00, 67.37, 47.20, 46.57, 42.07, 41.12, 38.86, 38.14, 35.08, 34.95, 34.32 | mdpi.com |

This interactive table presents example NMR data for a related bile acid, showcasing the type of information used for stereochemical analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the characterization of this compound, providing insights into its molecular structure by identifying the functional groups present. The IR spectrum of CDCA displays characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds. mdpi.com

Free CDCA possesses a carboxylic acid group (-COOH), two hydroxyl groups (-OH), and a steroid nucleus. The IR spectrum reflects these features with a strong, broad absorption band observed between 3255 cm⁻¹ and 3590 cm⁻¹, which is attributable to the O-H stretching vibrations of the alcoholic and carboxylic acid groups. mdpi.com The C=O stretching vibration of the carboxylic acid group is also a prominent feature. mdpi.com Additionally, the C-O stretching vibration and C-C skeletal vibrations can be observed at lower wavenumbers. mdpi.comresearchgate.net The synthesis and characterization of CDCA derivatives and their intermediates often employ IR spectroscopy to confirm structural modifications. nih.gov Furthermore, analyzing the IR spectra of various bile acids can help in understanding intermolecular interactions, such as hydrogen bonding between hydroxyl and carbonyl groups. nih.gov

Interactive Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~3590 | Alcoholic O-H | Stretching | mdpi.com |

| ~3255 | Carboxylic Acid O-H | Stretching | mdpi.com |

| Not Specified | Carboxylic Acid C=O | Stretching | mdpi.com |

| 1173 | C-O | Stretching | mdpi.comresearchgate.net |

| 1050 | C-C | Stretching | mdpi.comresearchgate.net |

Quantitative and Qualitative Analysis in Biological Matrices for Research

The analysis of this compound and other bile acids in biological matrices such as serum, plasma, bile, and feces is crucial for understanding their roles in health and disease. frontiersin.orgnih.gov These analyses typically involve meticulous sample preparation followed by advanced analytical techniques for identification and quantification.

The accurate measurement of bile acids in biological samples necessitates effective sample preparation to remove interfering substances like proteins, lipids, and inorganic salts. frontiersin.orgnih.govnih.gov The choice of extraction method depends on the biological matrix and the subsequent analytical technique. nih.govspringernature.com

Commonly employed techniques include:

Protein Precipitation: This is a straightforward and widely used method, particularly for serum and plasma samples. frontiersin.orgnih.gov It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate proteins. frontiersin.orgcreative-proteomics.com The mixture is then centrifuged, and the resulting supernatant containing the bile acids is collected for further analysis. nih.govcreative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is effective for more complex matrices like liver and fecal samples. creative-proteomics.com This method utilizes the differential solubility of bile acids in immiscible aqueous and organic solvents to achieve separation. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for purifying and concentrating bile acids from various biological fluids. creative-proteomics.com It employs a solid sorbent, commonly a C18-based material, to selectively retain bile acids while other matrix components are washed away. creative-proteomics.comscholarsportal.infonih.gov SPE is advantageous as it can remove inorganic ions that might interfere with mass spectrometry analysis. nih.gov High-throughput SPE methods, such as those using 96-well plates, have also been developed. frontiersin.orgnih.gov

Interactive Table 2: Overview of Sample Preparation Techniques for Bile Acid Analysis

| Technique | Principle | Common Matrices | Advantages | Disadvantages | References |

| Protein Precipitation | Precipitation of proteins using organic solvents. | Serum, Plasma | Simple, rapid, cost-effective. | May not remove all interferences. | frontiersin.orgnih.govcreative-proteomics.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Liver, Fecal Samples | Effective for complex matrices. | Can be labor-intensive and use large solvent volumes. | creative-proteomics.com |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | Serum, Plasma, Urine, Bile, Liver Homogenates | High versatility, good purification and concentration, removes inorganic salts. | Can have variability between different sorbent brands and requires method optimization. | nih.govcreative-proteomics.comscholarsportal.infonih.gov |

Following sample preparation, various analytical assays are employed for the identification and quantification of this compound and its metabolites. Due to the structural similarity among different bile acids, chromatographic separation is often necessary. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for bile acid analysis, offering exceptional sensitivity, specificity, and resolution. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a prominent method, allowing for the rapid and simultaneous quantification of a wide range of bile acids. frontiersin.orgnih.govnih.govchromatographyonline.com These methods can achieve low limits of detection and are suitable for high-throughput analysis. frontiersin.orgnih.govnih.gov The development of LC-MS/MS methods often involves optimizing chromatographic conditions to separate isobaric bile acid isomers and validating the assay for linearity, accuracy, and precision. nih.govnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less sensitive than LC-MS, GC-MS provides extensive structure-dependent fragmentation, which increases specificity in the analysis of unconjugated bile acids and their isomers. nih.gov However, GC-MS analysis typically requires a more involved sample preparation process, including derivatization steps. nih.gov

The development of these assays has enabled the detailed profiling of bile acids in various biological contexts, contributing to a deeper understanding of their metabolic pathways and physiological functions. nih.govmdpi.comwaters.com

Pathophysiological Relevance of 7alpha Hydroxy 5beta Cholan 24 Oic Acid in Disease Mechanisms Mechanistic Focus

Association with Hepatic Pathologies

The liver is the central organ for bile acid synthesis and metabolism. Alterations in the composition and concentration of the bile acid pool, including metabolites like 7alpha-hydroxy-5beta-cholan-24-oic acid, are intrinsically linked to the pathogenesis of liver diseases.

Bile acids, including CDCA and its derivatives, are natural ligands for FXR. nih.gov Activation of FXR in the liver and intestine initiates a signaling cascade that protects the liver from bile acid overload. In the liver, activated FXR inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. aginganddisease.orgnih.govnih.gov This negative feedback loop is crucial for maintaining bile acid homeostasis. Disruption of FXR signaling is considered a key factor in the development of cholestatic liver diseases. researchgate.net Although direct studies on this compound are limited, its structural relationship to CDCA suggests it participates in the modulation of FXR activity, thereby influencing the expression of genes involved in bile acid transport and synthesis during cholestatic conditions.

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) is a condition closely linked to systemic metabolic dysfunction, including dysregulated glucose and lipid metabolism. mdpi.comnih.gov The pathogenesis of MASLD is complex, involving abnormal fatty acid metabolism, insulin resistance, and inflammation. nih.govnih.gov Bile acids have emerged as critical signaling molecules in this process, acting through receptors like FXR and TGR5 to regulate not only their own homeostasis but also triglyceride, cholesterol, and glucose metabolism. nih.gov

The progression of MASLD often involves alterations in the gut-liver axis, leading to changes in the bile acid pool. mdpi.com FXR activation has been shown to have protective effects in animal models of MASLD, improving insulin sensitivity and reducing hepatic steatosis. amegroups.org As a component of the bile acid milieu, this compound contributes to the pool of ligands that can activate these pathways. Its presence and concentration can influence FXR-mediated regulation of lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and pathways involved in triglyceride clearance. amegroups.org Dysregulation of its metabolism, therefore, may contribute to the hepatocellular accumulation of lipids, a hallmark of MASLD. nih.gov

Influence on Intestinal Homeostasis

Bile acids in the intestine act not only as digestive aids but also as signaling molecules that shape the gut environment, influencing the microbial population and the integrity of the intestinal barrier.

The gut microbiota extensively biotransforms primary bile acids synthesized in the liver into a diverse array of secondary and other modified bile acids. metabolon.comnih.gov Primary bile acids like cholic acid and chenodeoxycholic acid are deconjugated and subsequently dehydroxylated by gut bacteria to form secondary bile acids. nih.govnih.gov this compound is a product of this complex metabolic interplay.

In states of dysbiosis, the composition and metabolic activity of the gut microbiota are altered. nih.gov This can lead to significant shifts in the bile acid pool, affecting the relative concentrations of primary, secondary, and other microbially-modified bile acids, including this compound. Such alterations can have profound effects on host physiology because different bile acids have varying affinities for receptors like FXR and TGR5. sciety.org For example, changes in the levels of specific bile acid metabolites due to dysbiosis can impact FXR signaling in the intestine, which in turn regulates the secretion of Fibroblast Growth Factor 19 (FGF19). amegroups.org FGF19 enters the portal circulation and acts on the liver to suppress bile acid synthesis, demonstrating a key gut-liver signaling axis modulated by microbial bile acid metabolism.

Table 1: Key Bile Acid Receptors and Their Role in Metabolism

| Receptor | Type | Primary Ligands | Key Functions in Metabolism |

| FXR | Nuclear Receptor | Chenodeoxycholic acid (CDCA), Cholic Acid | Regulates bile acid, lipid, and glucose homeostasis; Suppresses bile acid synthesis. aginganddisease.orgnih.gov |

| TGR5 | G-protein Coupled Receptor | Secondary bile acids (LCA, DCA) | Influences energy expenditure, glucose homeostasis, and inflammation. frontiersin.org |

The intestinal barrier is a critical interface that prevents the translocation of harmful luminal contents, such as bacterial components, into the circulation. Bile acids are known to modulate intestinal barrier function. High concentrations of certain bile acids, particularly hydrophobic secondary bile acids, can be cytotoxic and disrupt membrane integrity. hmdb.canih.gov

Broader Metabolic Pathway Disruptions (Mechanistic Insights)

The signaling functions of bile acids and their derivatives extend beyond the enterohepatic system, influencing systemic metabolic pathways. Through the activation of FXR and TGR5 in various tissues, these molecules act as endocrine signals that link gut health and liver function to whole-body energy homeostasis.

Disruptions in the metabolic pathways that produce or modify this compound can reflect and contribute to broader systemic metabolic disorders. For example, the activation of FXR by bile acid ligands not only affects liver and intestinal function but also has effects on peripheral tissues. nih.gov FXR agonists have been shown to improve insulin sensitivity and lower serum glucose and triglycerides in animal models. nih.govamegroups.org This highlights the role of the bile acid pool, including compounds like this compound, in systemic glucose and lipid metabolism. Therefore, alterations in the concentration of this bile acid, driven by factors like diet, genetics, or gut dysbiosis, can be mechanistically linked to the pathophysiology of metabolic diseases such as type 2 diabetes and atherosclerosis. amegroups.org

Connections to Glucose and Lipid Dysregulation

This compound, a derivative of chenodeoxycholic acid, is implicated in the complex regulation of glucose and lipid metabolism primarily through its interactions with key bile acid receptors, namely the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.gov While direct studies on this compound are limited, its close structural relationship to other bile acids allows for informed scientific inference regarding its potential metabolic roles.

Bile acids are increasingly recognized as signaling molecules that orchestrate intricate metabolic pathways. nih.gov Activation of FXR by bile acids in the liver and intestine plays a pivotal role in maintaining cholesterol, lipid, and glucose homeostasis. nih.gov FXR activation can repress the expression of genes involved in gluconeogenesis and lipogenesis, thereby contributing to lower blood glucose and lipid levels. frontiersin.org

Furthermore, the activation of TGR5 by bile acids in various tissues, including the intestine, has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.gov GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety, all of which contribute to improved glucose control. nih.govnih.gov Research into novel TGR5 agonists has highlighted their potential as anti-diabetic agents. nih.govsemanticscholar.org A study on a gut-restricted TGR5 agonist demonstrated significant anti-diabetic effects, underscoring the therapeutic potential of targeting this pathway.

The metabolic effects of bile acids are summarized in the table below:

| Receptor | Location | Key Functions in Metabolism | Potential Therapeutic Outcome |

| FXR | Liver, Intestine | Regulates cholesterol, lipid, and glucose homeostasis; Represses gluconeogenesis and lipogenesis. nih.govfrontiersin.org | Improved insulin sensitivity, reduced hepatic steatosis. |

| TGR5 | Intestine, Brown Adipose Tissue, Gallbladder | Stimulates GLP-1 secretion, increases energy expenditure. nih.govnih.govsemanticscholar.org | Enhanced glucose tolerance, weight management. |

Research on Neuroprotective Properties of Derivatives in Neurological Models (e.g., Parkinson's Disease models)

Emerging research has shed light on the neuroprotective potential of bile acids and their derivatives in the context of neurodegenerative diseases, with a particular focus on Parkinson's disease models. While direct investigations into derivatives of this compound are in early stages, studies on the closely related chenodeoxycholic acid (CDCA) provide compelling evidence for their therapeutic promise. nih.govresearchgate.net

A recent study investigated the effects of CDCA in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. nih.gov The findings were significant, demonstrating that CDCA administration mitigated motor impairments and ameliorated anxiety-like behaviors in the mice. nih.gov Furthermore, CDCA exhibited a protective effect against MPTP-induced dopaminergic neurodegeneration. nih.gov

The neuroprotective mechanisms of CDCA in this model were linked to the modulation of α-synuclein and brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net Specifically, CDCA was found to significantly reduce the elevated levels of α-synuclein, a protein central to the pathology of Parkinson's disease, and to enhance the levels of BDNF, a crucial factor for neuronal survival and function. nih.gov

These findings suggest that derivatives of this compound, owing to their structural similarity to CDCA, may exert similar neuroprotective effects. The potential mechanisms of action are summarized in the table below:

| Compound | Neurological Model | Key Findings | Potential Mechanism of Action |

| Chenodeoxycholic Acid (CDCA) | MPTP-induced mouse model of Parkinson's disease | Reduced motor impairment, ameliorated anxiety-like behavior, protected dopaminergic neurons. nih.gov | Modulation of α-synuclein levels, enhancement of brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net |

Further research into the synthesis and evaluation of specific derivatives of this compound is warranted to fully elucidate their neuroprotective capabilities and to develop novel therapeutic strategies for neurodegenerative disorders like Parkinson's disease. nih.gov

Q & A

Q. How can researchers confirm the structural identity of 7α-Hydroxy-5β-cholan-24-oic Acid in synthetic or isolated samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques: